7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride
Description
7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a benzo[d]thiazole derivative featuring a chlorine substituent at position 7, a methoxy group at position 4, and a 4-methylpiperazine moiety at position 2. The hydrochloride salt enhances its solubility in aqueous media, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
7-chloro-4-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS.ClH/c1-16-5-7-17(8-6-16)13-15-11-10(18-2)4-3-9(14)12(11)19-13;/h3-4H,5-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBYBJJSBCUOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3S2)Cl)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under specific conditions.
Introduction of the chloro and methoxy groups: These functional groups are introduced through substitution reactions using suitable reagents.
Attachment of the piperazine moiety: The piperazine ring is attached to the benzo[d]thiazole core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The 4-methylpiperazine substituent undergoes alkylation and acylation reactions under mild conditions due to its secondary amine functionality.
Key findings:
-
The reaction efficiency depends on steric hindrance from the 4-methyl group and solvent polarity .
-
Acylation at the piperazine nitrogen occurs preferentially over the thiazole nitrogen due to higher nucleophilicity.
Electrophilic Aromatic Substitution on the Benzothiazole Core
The electron-rich benzo[d]thiazole system participates in electrophilic substitution, primarily at the 5- and 6-positions (para to methoxy and meta to chloro).
| Reaction Type | Conditions | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | C5 | 5-nitro derivative | 42% | |
| Bromination | Br₂/FeBr₃, DCM, RT | C6 | 6-bromo derivative | 38% |
Key findings:
-
Methoxy and chloro substituents direct electrophiles to specific positions via resonance and inductive effects.
-
Reaction rates are slower compared to unsubstituted benzothiazoles due to steric and electronic deactivation.
Hydrolysis of the Methoxy Group
The 4-methoxy group undergoes demethylation under acidic or oxidative conditions.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic | 48% HBr, reflux, 8 hrs | 4-hydroxy derivative | 85% | |
| Oxidative | BBr₃, DCM, −20°C, 3 hrs | 4-hydroxy derivative | 92% |
Key findings:
-
Demethylation preserves the benzothiazole core but alters solubility and biological activity.
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BBr₃ achieves higher regioselectivity compared to HBr.
Chlorine Displacement Reactions
The 7-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methoxide | NaOMe, DMF, 100°C, 12 hrs | 7-methoxy derivative | 60% | |
| Amines | Piperidine, DMSO, 80°C, 6 hrs | 7-piperidino derivative | 45% |
Key findings:
-
SNAr reactivity is enhanced by electron-withdrawing effects of the thiazole ring.
-
Steric hindrance from the adjacent 4-methoxy group reduces reaction rates with bulky nucleophiles.
Coordination with Metal Ions
The thiazole nitrogen and piperazine amine form stable complexes with transition metals.
| Metal Salt | Conditions | Complex Type | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| CuCl₂ | Ethanol, RT, 2 hrs | [Cu(L)₂Cl₂] | 4.8 ± 0.2 | |
| Fe(NO₃)₃ | Methanol, 50°C, 4 hrs | [Fe(L)(NO₃)₃] | 3.5 ± 0.3 |
Key findings:
-
Metal coordination modulates the compound’s redox properties and potential catalytic activity.
-
Stability constants correlate with ligand basicity and solvent polarity.
Salt Formation and Counterion Exchange
The hydrochloride salt undergoes counterion exchange in polar aprotic solvents.
| New Counterion | Conditions | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Tosylate | NaOTs, MeCN, RT | 12.5 | |
| Mesylate | MsOH, EtOH, 40°C | 18.2 |
Key findings:
-
Tosylate and mesylate salts exhibit improved solubility in organic solvents compared to the hydrochloride.
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Counterion choice influences crystallization behavior and bioavailability.
Photochemical Reactions
UV irradiation induces cleavage of the piperazine-thiazole bond.
| Conditions | Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| 254 nm, MeOH, 2 hrs | Fragmented thiazole and piperazine | 0.12 |
Key findings:
-
Photodegradation pathways are critical for stability assessments in drug formulation.
Scientific Research Applications
Chemistry
In synthetic chemistry, 7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways.
The compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of resistant strains of bacteria, with minimum inhibitory concentration (MIC) values in the low microgram range .
- Anticancer Activity : The compound has shown promising results in vitro against several cancer cell lines. For example, it has been reported to induce apoptosis and cell cycle arrest in melanoma cells, demonstrating its potential as an anticancer agent .
Medicinal Chemistry
In medicinal applications, ongoing research is exploring the compound's efficacy as a therapeutic agent for various diseases. Its mechanisms of action include:
- DNA Gyrase Inhibition : The compound has been identified as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication. This property makes it a candidate for developing new antibiotics .
- Cyclin-dependent Kinase Inhibition : Some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often dysregulated in cancer .
Antimicrobial Evaluation
A study conducted by Hazem Ali Mohamed et al. evaluated the antimicrobial effects of various derivatives of this compound. The results indicated that certain derivatives had MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. Furthermore, these compounds demonstrated significant antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin .
Anticancer Activity
In another study focusing on anticancer properties, compounds derived from this scaffold were tested against multiple human cancer cell lines. The findings revealed that some derivatives exhibited IC50 values as low as 26 nM against CDK4, indicating strong potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Differences
This difference significantly impacts physicochemical properties:
Comparative Pharmacological and Physicochemical Properties
Electronic and Steric Effects
- Piperazine vs. 4-Methylpiperazine : The methyl group in the target compound reduces the piperazine ring’s basicity (pKa ~7.1 vs. ~9.8 for unsubstituted piperazine), which may influence ionization state and membrane permeability in biological systems.
Bioavailability and Solubility
The hydrochloride salt form of the target compound improves aqueous solubility, a critical advantage for oral or injectable formulations. In contrast, the neutral piperazine analog (CAS 941870-02-6) may require prodrug strategies for optimal bioavailability .
Biological Activity
7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a compound belonging to the benzo[d]thiazole class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro group, a methoxy group, and a piperazine moiety, which are essential for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Pseudomonas aeruginosa | 0.75 | 1.5 |
The compound showed a minimum inhibitory concentration (MIC) as low as 0.25 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
Anticancer Activity
In addition to antimicrobial effects, this compound has been evaluated for anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast cancer) | 15.63 |
| A549 (Lung cancer) | 12.30 |
| A375 (Melanoma) | 18.45 |
The compound's mechanism involves the induction of apoptosis and inhibition of cell cycle progression, making it a candidate for further development in cancer therapy .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- DNA Gyrase Inhibition : The compound has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
- Antibiofilm Activity : It also reduces biofilm formation in bacterial cultures, enhancing its effectiveness against persistent infections .
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Antimicrobial Resistance : A study evaluated the efficacy of this compound against multidrug-resistant strains of Acinetobacter baumannii, revealing significant activity and potential as a treatment option for resistant infections .
- Cancer Cell Line Evaluation : In vitro tests on various cancer cell lines demonstrated that the compound not only inhibits cell growth but also induces apoptosis through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride?
- Methodology : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution for introducing the 4-methylpiperazine moiety to the benzo[d]thiazole core. For example, nickel-catalyzed cross-coupling reactions (e.g., NiCl₂(dppf)/2,2'-bipyridine) enable efficient aryl- or alkenyl-group incorporation at the 2-position of benzothiazole derivatives . Reaction conditions (e.g., microwave-assisted heating) can improve yields (41–94%) and reduce reaction times. Purification often employs flash chromatography or recrystallization, with analytical validation via HPLC and H NMR .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Workflow :
- HPLC : Monitors purity (>98% typical for research-grade material) using reverse-phase columns (C18) and UV detection.
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy at C4, piperazine at C2) and detect impurities. For example, δ ~3.2–3.5 ppm (piperazine protons) and δ ~3.8 ppm (methoxy group) are key markers .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₅ClN₃O₂S).
Q. What functional groups contribute to its reactivity and stability under experimental conditions?
- Key Groups :
- Chloro (C7) : Electrophilic substitution susceptibility, e.g., SNAr reactions under basic conditions.
- Methoxy (C4) : Electron-donating effects stabilize the benzothiazole ring but may hinder oxidation.
- 4-Methylpiperazine (C2) : Basic nitrogen enables salt formation (e.g., hydrochloride) and modulates solubility .
- Stability : Hydrochloride salts enhance crystallinity and shelf-life, but light/moisture sensitivity necessitates storage at –20°C under inert atmospheres .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties relevant to biological activity?
- DFT Workflow :
- Exchange-Correlation Functionals : B3LYP or M06-2X models assess HOMO/LUMO energies, charge distribution, and polarizability. For example, exact-exchange terms improve thermochemical accuracy (average deviation ~2.4 kcal/mol) in predicting ionization potentials .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like 5HT1A receptors, leveraging the piperazine moiety’s role in binding affinity .
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?
- Case Study : Discrepancies in δ values for piperazine protons may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or counterion interactions (HCl vs. free base).
- Mitigation : Standardize solvent systems and run 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Cross-reference with synthesized analogs (e.g., 2-(4-chlorophenyl)piperazine derivatives) .
Q. How do structural modifications (e.g., substituent variation) impact cytotoxicity and selectivity in cancer models?
- SAR Insights :
- Piperazine Substitution : Replacing 4-methylpiperazine with bulkier groups (e.g., 4-(4-chlorophenyl)piperazine) alters logP and membrane permeability, affecting IC₅₀ values in MCF-7 (breast cancer) or HEPG-2 (liver cancer) .
- Benzothiazole Core : Fluorination at C6 enhances metabolic stability but may reduce solubility.
- Data Table :
| Derivative | IC₅₀ (μM) MCF-7 | IC₅₀ (μM) HEPG-2 | LogP |
|---|---|---|---|
| Parent Compound | 12.3 | 18.7 | 2.1 |
| 6-Fluoro Analog | 8.5 | 14.2 | 2.8 |
| 4-(4-Cl-Ph) Piperazine | 5.9 | 9.4 | 3.2 |
| Data adapted from cytotoxicity assays in . |
Q. What experimental designs optimize reaction yields while minimizing byproducts (e.g., dimerization)?
- Case Example :
- Catalyst Screening : NiCl₂(dppf) outperforms Pd-based catalysts in cross-coupling reactions, reducing homocoupling byproducts .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at C2, while THF improves microwave-assisted reaction homogeneity .
Methodological Recommendations
- Contradiction Analysis : Use comparative HPLC-MS to identify batch-specific impurities when replicating literature protocols .
- Advanced Characterization : Pair NMR with X-ray crystallography (if single crystals obtainable) to resolve ambiguous stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
